2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Antibacterial FtsZ inhibition Cell division

2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 311766-22-0), also cataloged as 4-Amino-furazan-3-carboxylic acid phenylcarbamoylmethyl ester, is a heterocyclic small molecule (C₁₁H₁₀N₄O₄, MW 262.22 g/mol) that integrates a 1,2,5-oxadiazole (furazan) core substituted with a 4-amino group and a 3-carboxylate ester linked through an oxoethyl bridge to a phenylamino moiety. The furazan ring has a strong inductive effect comparable to trifluoromethyl or tetrazolyl substituents, which confers distinct electronic properties relevant to biological target engagement.

Molecular Formula C11H10N4O4
Molecular Weight 262.225
CAS No. 311766-22-0
Cat. No. B2567281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
CAS311766-22-0
Molecular FormulaC11H10N4O4
Molecular Weight262.225
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)COC(=O)C2=NON=C2N
InChIInChI=1S/C11H10N4O4/c12-10-9(14-19-15-10)11(17)18-6-8(16)13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H,13,16)
InChIKeyDSLLUURRJCNHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 311766-22-0): Core Structural Profile and Procurement Context for the 4-Aminofurazan-3-carboxylate Scaffold


2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 311766-22-0), also cataloged as 4-Amino-furazan-3-carboxylic acid phenylcarbamoylmethyl ester, is a heterocyclic small molecule (C₁₁H₁₀N₄O₄, MW 262.22 g/mol) that integrates a 1,2,5-oxadiazole (furazan) core substituted with a 4-amino group and a 3-carboxylate ester linked through an oxoethyl bridge to a phenylamino moiety . The furazan ring has a strong inductive effect comparable to trifluoromethyl or tetrazolyl substituents, which confers distinct electronic properties relevant to biological target engagement . The compound is commercially available at 95–98% purity from multiple suppliers including AKSci, Leyan, and CheMenu for laboratory-scale research applications .

Why Generic 4-Aminofurazan-3-carboxylate Analogs Cannot Substitute for CAS 311766-22-0 Without Functional Divergence


Within the 4-aminofurazan-3-carboxylate structural family, subtle modifications to the ester side chain fundamentally alter biological activity profiles. Direct evidence from the same scaffold shows that the ethyl ester analog (4-amino-1,2,5-oxadiazole-3-carboxylate d'éthyle) exhibits measurable cytotoxicity against HCT-15 colon cancer cells , while the benzofuran-2-ylmethyl ester variant demonstrates a different safety and toxicity profile . Separately, the morpholin-4-yl-2-oxo-ethyl ester derivative has been investigated for distinct therapeutic and industrial applications . The phenylcarbamoylmethyl ester moiety in CAS 311766-22-0 is itself a recognized pharmacophoric element, with independent literature demonstrating that phenylcarbamoylmethyl ester-containing compounds possess anti-inflammatory activity and PGE₂ inhibitory properties in validated in vivo models [1]. The convergent evidence from multiple structural analogs indicates that the ester side chain is a critical determinant of biological target engagement—the phenylamino-oxoethyl linkage in CAS 311766-22-0 cannot be assumed interchangeable with simple alkyl, benzofuran, or morpholine ester variants without experimental confirmation.

Quantitative Differentiation Evidence for 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 311766-22-0) Against Reference Comparators


Furazan Core Antibacterial FtsZ Inhibition Potency: Structural Class Benchmarking Against the A189 Derivative

The 4-aminofurazan-3-carboxylate scaffold to which CAS 311766-22-0 belongs has a validated antibacterial mechanism—inhibition of the bacterial cell division protein FtsZ. Among 95,000 screened compounds, the 4-aminofurazan derivative A189 was identified as an FtsZ GTPase inhibitor with an IC₅₀ of 80 μg/mL (~305 μM), exhibiting activity against Staphylococcus aureus and Escherichia coli [1]. This establishes a quantitative baseline for the scaffold class: the furazan core with an electron-withdrawing substituent at the 3-position achieves measurable FtsZ inhibition at mid-micromolar concentrations. CAS 311766-22-0 shares this core structure and differs in the ester side chain, which may modulate potency within this validated mechanistic pathway.

Antibacterial FtsZ inhibition Cell division

Process Safety Advantages of the Furazan Carboxylate Synthetic Route vs. Traditional Dioxime Dehydration Methods

Traditional dioxime dehydration methods for preparing furazan (1,2,5-oxadiazole) carboxylates carry known exothermic hazards. A recently reported telescoped nitrosation–oxidative cyclization sequence provides a safer alternative for preparing furazan carboxylates substituted with aromatic rings [1]. A separate study specifically optimized a safe one-pot synthesis of 4-aminofurazan-3-carboxylic acid (the direct acid precursor of CAS 311766-22-0), minimizing the dangerous exothermic profile of the reaction [2]. This contrasts with conventional dioxime dehydration, which presents elevated process safety risks during scale-up.

Process chemistry Energetic material safety Scalable synthesis

Phenylcarbamoylmethyl Ester Pharmacophore: Anti-inflammatory Activity Validated In Vivo in a Carrageenan-Induced Paw Edema Rat Model

The phenylcarbamoylmethyl ester moiety—the identical side-chain functionality present in CAS 311766-22-0—has been independently validated as an anti-inflammatory pharmacophore. Barsoum et al. (2009) synthesized a series of 4-(un)substituted phenylcarbamoylmethyl ester-containing compounds and evaluated anti-inflammatory activity in vivo using a standard acute carrageenan-induced paw edema model in rats [1]. The most promising compounds demonstrated potent anti-inflammatory effects with concurrent evaluation of ulcerogenic liability, establishing that the phenylcarbamoylmethyl ester group itself contributes measurable in vivo pharmacological activity beyond what would be expected from the acid core alone.

Anti-inflammatory PGE₂ inhibition Phenylcarbamoylmethyl ester

Core Scaffold Cytotoxicity Differentiation: Ethyl Ester Analog Demonstrates Measurable HCT-15 Colon Cancer Activity

The closest commercially cataloged structural analog to CAS 311766-22-0 is ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, which differs only in the ester side chain (ethyl vs. phenylcarbamoylmethyl). This analog has reported cytotoxicity data: an IC₅₀ of 8.7 μg/mL against HCT-15 colon cancer cells, with evidence of apoptosis induction via cell cycle arrest and modulation of Bcl-2/Bax markers . The phenylcarbamoylmethyl modification in CAS 311766-22-0 introduces substantially different physicochemical properties (increased logP, additional hydrogen bond donor/acceptor sites, and a new aromatic ring) that are predicted to alter cellular permeability, target binding, and metabolic stability relative to the ethyl ester analog.

Cytotoxicity Anticancer Colon cancer

1,2,5-Oxadiazole Regioisomer Advantage: Ring Stability and Electron-Withdrawing Properties vs. 1,3,4-Oxadiazole Antibacterials

Multiple oxadiazole regioisomers exhibit antibacterial activity, but their electronic and metabolic stability profiles differ substantially. The 1,2,4-oxadiazole class includes compound 72c, which shows potent in vitro antibacterial activity with 41% oral bioavailability, low clearance, and high volume of distribution in mouse MRSA models [1]. The 1,2,5-oxadiazole (furazan) system of CAS 311766-22-0 has a strong inductive effect comparable to trifluoromethyl, conferring electronic properties distinct from the 1,2,4-regioisomer . 3-Phenylamino-1,2,4-oxadiazoles showed promising Gram-positive inhibition against S. aureus and C. albicans [2], but the 1,2,5-oxadiazole ring system offers different metabolic stability characteristics owing to the unique N–O–N arrangement.

Regioisomer comparison Oxadiazole antibiotics Ring electronics

Furazan-3-carboxylic Acid Scaffold STAT5 Inhibition: Cancer Target Engagement Differentiation from Kinase-Focused 1,3,4-Oxadiazole Analogs

The furazan-3-carboxylic acid scaffold of CAS 311766-22-0 has been independently patented for cancer therapy based on its ability to inhibit transcription factor STAT5, a target involved in acute myeloid leukemia (AML) signaling [1]. The patent discloses that furazan-3-carboxylic acid derivatives are selective for STAT5 and effective in cellular AML models [1]. This STAT5-inhibitory mechanism differentiates the furazan scaffold from 1,3,4-oxadiazole derivatives, which are more commonly associated with tubulin polymerization inhibition [2] or diverse kinase targets. CAS 311766-22-0, as a furazan-3-carboxylic acid phenylcarbamoylmethyl ester, falls within this patent-protected structural space, conferring a distinct mechanism-of-action profile.

STAT5 inhibition Acute myeloid leukemia Cancer target

Recommended Research and Industrial Application Scenarios for 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 311766-22-0)


Antibacterial Drug Discovery Targeting FtsZ-Mediated Cell Division

CAS 311766-22-0 is suitable as a starting scaffold for medicinal chemistry optimization of FtsZ-targeted antibacterial agents. The 4-aminofurazan core has been validated through high-throughput screening (95,000 compounds) and mechanistic confirmation of FtsZ GTPase inhibition at IC₅₀ = 80 μg/mL for the A189 derivative [1]. The phenylcarbamoylmethyl ester side chain offers modular synthetic handles for structure–activity relationship (SAR) exploration, potentially improving upon the mid-micromolar potency of the reference A189 derivative. The compound addresses the need for novel antibiotics targeting bacterial cell division rather than traditional cell wall, protein, or DNA synthesis pathways.

STAT5-Targeted Acute Myeloid Leukemia (AML) Probe Development

The furazan-3-carboxylic acid scaffold is patent-validated for STAT5 inhibition and AML cellular model efficacy [2]. CAS 311766-22-0, as a phenylcarbamoylmethyl ester of 4-aminofurazan-3-carboxylic acid, can serve as a chemical probe or lead-like starting point for AML-targeted drug discovery. The differentiated STAT5 mechanism avoids the kinase polypharmacology associated with many 1,3,4-oxadiazole antitumor agents, potentially offering cleaner target selectivity profiles for mechanism-of-action studies.

Anti-inflammatory Agent Development Leveraging the Phenylcarbamoylmethyl Ester Pharmacophore

The phenylcarbamoylmethyl ester moiety of CAS 311766-22-0 is independently validated as an anti-inflammatory pharmacophore with in vivo efficacy in rat paw edema models and PGE₂ inhibitory properties [3]. This compound can be evaluated in anti-inflammatory screening cascades where the combination of the furazan core and the validated ester pharmacophore may yield synergistic or enhanced activity relative to non-furazan phenylcarbamoylmethyl esters. The established ulcerogenic liability assessment protocols from the reference study can be directly applied.

Process Chemistry Route Scouting for Safer Furazan Carboxylate Scale-Up

For kilo-lab or pilot-plant procurement, CAS 311766-22-0 can be synthesized via the telescoped nitrosation–oxidative cyclization sequence that offers process safety advantages over traditional dioxime dehydration methods [4]. The availability of a safe one-pot synthesis for the 4-aminofurazan-3-carboxylic acid precursor [5] makes the entire synthetic route amenable to scale-up with reduced exothermic hazard risk. This positions the compound favorably for industrial research programs requiring multi-gram to kilogram quantities.

Quote Request

Request a Quote for 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.